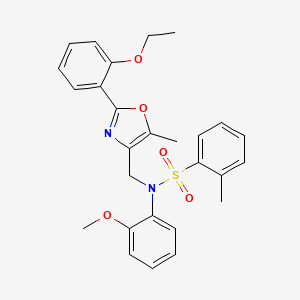

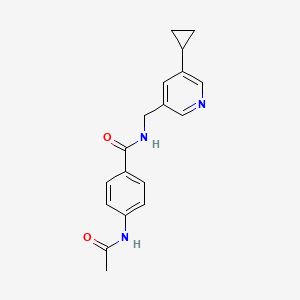

![molecular formula C13H19N5O4 B2982814 2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1374681-37-4](/img/structure/B2982814.png)

2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

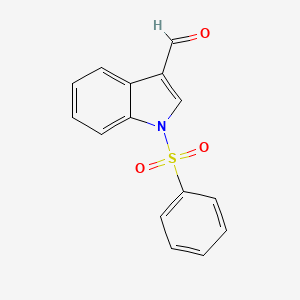

The compound “2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid” is a complex organic molecule. It is a derivative of purine, a nitrogen-containing heterocyclic aromatic organic compound . The compound also contains a butan-2-yl group and an acetic acid moiety .

Chemical Reactions Analysis

The compound, given its complex structure, can potentially undergo a variety of chemical reactions. The purine ring, being aromatic, is likely to undergo electrophilic aromatic substitution reactions. The amino group can participate in reactions typical of amines, such as alkylation .Scientific Research Applications

Acid-Base and Hydrogen-Bonding Equilibria

Studies on acid-base and hydrogen-bonding equilibria involving acetic acid and n-butylamine systems in non-aqueous solutions model the interactions between acid and basic amino acid side chains in proteins. The order of pKa values of acetic acid and n-butylamine across different solvents reflects the variations in prototropic, basic, dielectric, and hydrogen-bonding properties. This research provides insights into the fundamental chemical interactions critical in biochemistry and pharmaceuticals (Zielińska et al., 1999).

Acetylation Processes

The acid-catalyzed acetylation of alcohols and phenols with acetic anhydride for titration of tertiary amines and metal carboxylates showcases a method for determining weak bases such as caffeine, theophylline, and urea. This process is significant in analytical chemistry for precise quantification and identification of substances in various matrices (Greenhow, 1977).

Synthesis of New Compounds

The formation of 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido-[1,2-b]-[1,2,4]triazine-3-acetic acid methyl esters through cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones with dimethyl acetylenedicarboxylate in acetic acid highlights the synthetic routes to novel compounds. Such research is pivotal in medicinal chemistry for the development of new therapeutic agents with potential biological activities (Bitha et al., 1988).

Mechanism of Action

Mode of Action

It’s known that many compounds with similar structures exhibit their effects through interactions with cellular receptors, leading to changes in cellular function .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The bioavailability of a compound is influenced by its ADME properties, which determine how much of the compound reaches its target site of action .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target and exerts its effects . .

Properties

IUPAC Name |

2-[8-(butan-2-ylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4/c1-5-7(2)14-12-15-10-9(18(12)6-8(19)20)11(21)17(4)13(22)16(10)3/h7H,5-6H2,1-4H3,(H,14,15)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEQYBTZXJBEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC(=O)O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

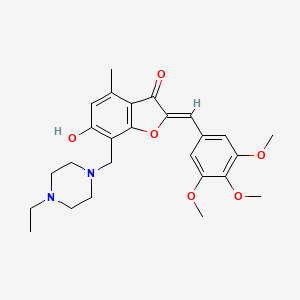

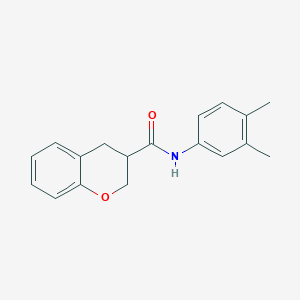

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)

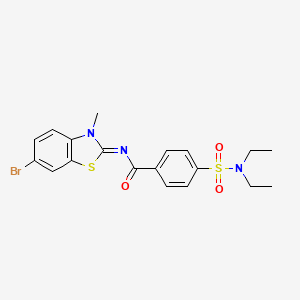

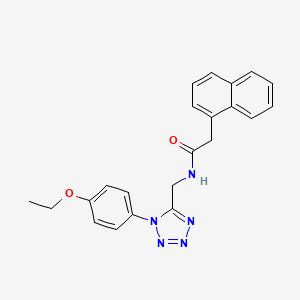

![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)

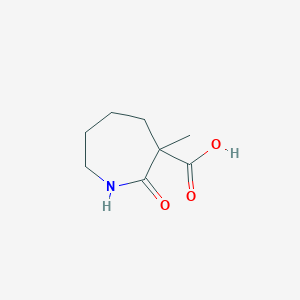

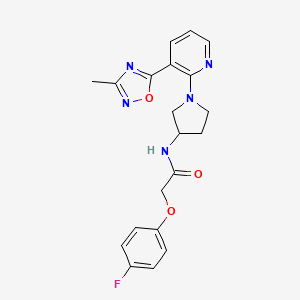

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2982742.png)

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)